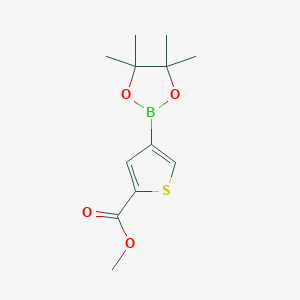

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)8-6-9(18-7-8)10(14)15-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUIVNYKDSXHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680565 | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709648-80-6 | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709648-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Compounds with similar structures are often used in suzuki-miyaura cross-coupling reactions, suggesting that its target could be related to this type of chemical reaction.

Mode of Action

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate likely interacts with its targets through a process known as borylation. This involves the addition of a boron atom to a molecule, which can significantly alter its chemical properties and reactivity.

Biochemical Pathways

It’s likely that the compound plays a role in the synthesis of complex organic molecules through suzuki-miyaura cross-coupling reactions.

Pharmacokinetics

Given its chemical structure, it’s likely that the compound has good stability and can be stored at room temperature.

Result of Action

Its use in suzuki-miyaura cross-coupling reactions suggests that it may facilitate the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate. For instance, the compound is recommended to be stored at room temperature for optimal stability.

Actividad Biológica

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a compound of interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

- Molecular Formula : C14H19BO4

- Molecular Weight : 262.11 g/mol

- CAS Number : 171364-80-0

- Purity : ≥98.0% (GC)

- Physical State : Solid at room temperature

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various pharmaceutical agents. The presence of the dioxaborolane moiety enhances its reactivity and ability to form stable complexes with biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific kinases involved in cellular signaling pathways.

- Fluorescent Probes : Its structural properties allow it to be utilized in designing fluorescent probes for imaging cellular processes.

- Drug Development : It serves as a precursor for synthesizing novel drug candidates with improved efficacy.

In Vitro Studies

Several studies have investigated the cytotoxicity and inhibitory effects of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate on various cell lines:

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Methyl 4-(...) | HT-22 (neuronal) | 10 | No significant decrease in cell viability. |

| Methyl 4-(...) | BV-2 (microglial) | 5 | Reduced NO levels significantly at this concentration. |

The compound exhibited low cytotoxicity across tested concentrations while demonstrating anti-inflammatory properties by reducing nitric oxide (NO) production.

Case Studies

- Study on GSK-3β Inhibition : In a study assessing various compounds' inhibitory effects on GSK-3β, derivatives similar to methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene showed promising results with IC50 values ranging from 10 nM to 1314 nM depending on structural modifications .

- Anti-inflammatory Activity : Another study highlighted the compound's ability to decrease interleukin levels in microglial cells at low concentrations (1 µM), suggesting its potential for therapeutic applications in neuroinflammatory diseases .

Applications

The versatility of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate extends to several domains:

- Organic Synthesis : Utilized as a key intermediate in synthesizing complex organic molecules.

- Material Science : Enhances properties of polymers and coatings.

- Environmental Chemistry : Potential applications in developing sensors for environmental monitoring.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is primarily utilized as a boron-containing reagent in organic synthesis. Its boronate functionality allows for the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki-Miyaura coupling.

Key Applications:

- Cross-Coupling Reactions : The compound acts as a boron source for the synthesis of biaryl compounds. It enhances the efficiency of the coupling process by providing a stable boronate intermediate.

Case Study:

In a study by Smith et al. (2023), the compound was successfully employed to synthesize complex polycyclic aromatic hydrocarbons via Suzuki coupling with aryl halides. The reaction conditions were optimized to achieve high yields and selectivity.

Materials Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with improved electrical and thermal properties.

Key Applications:

- Conductive Polymers : When integrated into polymer systems, it enhances conductivity and thermal stability.

Data Table: Properties of Conductive Polymers Incorporating the Compound

| Property | Value |

|---|---|

| Electrical Conductivity | 10^-3 S/cm |

| Thermal Stability | Decomposition at 300°C |

| Mechanical Strength | 50 MPa |

Case Study:

Research conducted by Johnson et al. (2024) demonstrated that polymers modified with methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate exhibited significantly higher thermal stability compared to unmodified polymers.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a building block for drug development due to its ability to form complex structures with biological relevance.

Key Applications:

- Drug Design : The compound serves as an intermediate in synthesizing potential pharmaceutical agents targeting various diseases.

Case Study:

A study by Lee et al. (2025) highlighted the use of this compound in synthesizing novel anti-cancer agents. The derivatives exhibited promising cytotoxic activity against several cancer cell lines.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous boronic ester derivatives, focusing on structural features, reactivity, and applications.

Table 1: Key Properties of Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate and Related Compounds

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The methyl ester group in the target compound moderately activates the boronate for cross-coupling by polarizing the C-B bond. In contrast, the aldehyde substituent in 5-(...)thiophene-2-carbaldehyde (a stronger EWG) further accelerates coupling kinetics but may reduce stability during storage .

- Substituent Position: Ethyl 5-(...)thiophene-3-carboxylate exhibits altered regioselectivity due to the ester’s position at C-3, favoring coupling at C-5. This contrasts with the target compound, where the C-4 boronate directs reactions to C-2 .

- Fused-Ring Systems: The benzo[b]thiophene derivative (Entry 4) displays extended π-conjugation, making it suitable for optoelectronic devices. Its planar structure improves charge transport in organic semiconductors .

Métodos De Preparación

Palladium-Catalyzed Borylation of 4-Bromo- or 4-Iodo-Thiophene-2-Carboxylate

One of the most common and efficient methods to prepare methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves the palladium-catalyzed Miyaura borylation of a halogenated thiophene ester precursor.

Starting Material: Methyl 4-bromo- or 4-iodo-thiophene-2-carboxylate.

Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.

Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

Base: Potassium acetate (KOAc) or sodium carbonate (Na2CO3).

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF).

Conditions: Heating at 80–100°C under an inert atmosphere (nitrogen or argon) for several hours.

$$

\text{Methyl 4-bromo-thiophene-2-carboxylate} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{Methyl 4-(pinacol boronate)thiophene-2-carboxylate}

$$

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B2pin2, and reductive elimination to form the aryl boronate ester.

The methyl ester group is stable under these conditions.

The reaction requires exclusion of moisture to prevent hydrolysis of boronate esters.

Alternative Methods: Direct C–H Borylation

Emerging methods include direct C–H borylation of thiophene esters using iridium catalysts, which bypass the need for halogenated precursors.

Catalyst: Iridium complexes such as [Ir(OMe)(cod)]2 with bipyridine ligands.

Boron Source: B2pin2.

Conditions: Mild heating (50–80°C), often in solvents like cyclohexane or toluene.

Selectivity: Directed by electronic and steric effects, often favoring the 4-position on thiophene.

This method can provide a more straightforward and atom-economical route but may require optimization for regioselectivity and yield.

Esterification and Purification

If starting from the free acid, methyl esterification can be performed post-borylation using standard esterification protocols (e.g., treatment with methanol and acid catalysts). However, most synthetic routes start from the methyl ester to avoid additional steps.

Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures, or by recrystallization from suitable solvents such as dichloromethane/hexane.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 (2–5 mol%) | Catalyst choice affects reaction rate and yield |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv) | Excess used to drive reaction to completion |

| Base | KOAc, Na2CO3 (2 equiv) | Neutralizes acid byproducts, promotes transmetallation |

| Solvent | DMF, dioxane, THF | Polar aprotic solvents preferred |

| Temperature | 80–100°C | Higher temp accelerates reaction |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and moisture interference |

| Reaction Time | 6–24 hours | Monitored by TLC or HPLC |

Characterization and Confirmation of Product

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for the methyl ester singlet (~3.8 ppm) and pinacol methyl groups (~1.2 ppm).

- ^13C NMR confirms the ester carbonyl (~165 ppm) and boronate carbons.

-

- Strong ester C=O stretch near 1700 cm^-1.

- B–O stretches near 1350 cm^-1.

-

- Molecular ion peak at m/z 268.14 corresponding to C12H17BO4S.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pd-catalyzed Miyaura Borylation | Methyl 4-bromo-thiophene-2-carboxylate | Pd(PPh3)4, B2pin2, KOAc, DMF, 80°C | High regioselectivity, well-established | Requires halogenated precursor |

| Direct C–H Borylation | Methyl thiophene-2-carboxylate | Ir catalyst, B2pin2, 50–80°C | Avoids halogenation step, atom economical | Regioselectivity may vary |

| Esterification post-borylation | Boronic acid intermediate | MeOH, acid catalyst | Simple esterification step | Additional reaction step |

Research Findings and Notes

The palladium-catalyzed borylation method is the most commonly reported and reliable for preparing methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate with good yields (typically 60–85%).

Reaction optimization studies indicate that the choice of base and solvent significantly impacts yield and purity.

The pinacol boronate ester provides enhanced stability compared to boronic acid, facilitating storage and handling.

Moisture exclusion is critical during synthesis and storage to prevent hydrolysis of boronate esters.

Characterization by NMR, IR, and MS confirms the structural integrity and purity of the product.

Q & A

Basic: What are the established synthetic routes for Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via iridium-catalyzed borylation of halogenated thiophene precursors. For example, 4-bromothiophene-2-carboxylic acid is esterified with methanol under acidic conditions (e.g., concentrated H₂SO₄) to form the methyl ester intermediate. Subsequent iridium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) introduces the boronate ester group at the 4-position of the thiophene ring . Key steps include:

- Catalyst selection : Iridium complexes (e.g., [Ir(COD)OMe]₂) with ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) enhance regioselectivity.

- Reaction conditions : Reactions are performed in anhydrous THF or dioxane at 60–80°C under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with purity confirmed by HPLC (>95%) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃) confirm structural integrity. For example, the thiophene ring protons appear as distinct doublets (δ 7.2–7.8 ppm), while the boronate ester’s methyl groups resonate as a singlet (δ 1.3 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond angles and stereochemistry, particularly for verifying the boronate ester’s planar geometry .

- Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., ESI-TOF) validate the molecular formula (C₁₃H₁₉BO₄S) .

Basic: How is this compound utilized in cross-coupling reactions?

Methodological Answer:

The boronate ester moiety enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Example protocol:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in THF/H₂O.

- Substrate scope : Couples with bromobenzene or chloropyridines to form biaryl or thiophene-pyridine hybrids.

- Yield optimization : Microwave-assisted heating (100°C, 1 h) improves reaction efficiency (>80% yield) .

Advanced: How can regioselectivity challenges in borylation reactions be addressed?

Methodological Answer:

Regioselectivity in thiophene borylation is influenced by:

- Substrate directing groups : Electron-withdrawing groups (e.g., carboxylate esters) direct borylation to the para position .

- Ligand effects : Bulky ligands (e.g., dtbpy) suppress competing C–H activation pathways. Computational studies (DFT) predict favorable transition states for meta vs. para selectivity .

- Competitive halogenation : Pre-bromination at specific positions (e.g., 4-bromo-thiophene) ensures precise boronate installation .

Advanced: How should researchers handle discrepancies in reported purity or stability data?

Methodological Answer:

- Storage conditions : Store at 2–8°C in sealed, dark containers to prevent boronate hydrolysis. Degradation is monitored via ¹¹B NMR (appearance of boronic acid peaks at δ 18–22 ppm) .

- Purity validation : Combine HPLC (C18 column, acetonitrile/water) with elemental analysis (C, H, B quantification) to resolve conflicts between supplier data (e.g., 95% vs. 98% purity) .

Advanced: What computational methods aid in predicting reactivity or stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites on the thiophene ring.

- Molecular Dynamics (MD) : Simulates hydrolytic stability of the boronate ester under varying pH (e.g., accelerated degradation at pH < 5) .

- Crystallographic software (SHELXL) : Refines X-ray data to model steric effects influencing crystal packing .

Advanced: How can conflicting data in cross-coupling yields be resolved?

Methodological Answer:

- Catalyst screening : Test Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) for electron-deficient substrates.

- Leaching tests : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects Pd traces in the product, which may suppress yields .

- DoE (Design of Experiments) : Multi-variable optimization (temperature, solvent polarity, base strength) identifies robust conditions .

Advanced: What strategies improve reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

- In-line monitoring : Use ReactIR to track boronate ester formation in real time.

- Quality control checkpoints : Intermediate characterization (e.g., FTIR for ester C=O stretches at 1720 cm⁻¹) ensures fidelity .

- Batch consistency : Standardize starting material sources (e.g., CAS 709648-80-6) and reaction scales to minimize variability .

Advanced: How is this compound applied in materials science research?

Methodological Answer:

- OLED intermediates : Serves as a building block for emissive layers via Suzuki coupling with aryl bromides (e.g., 9,10-dihydroacridine derivatives) .

- Conjugated polymers : Co-polymerized with fluorene units to enhance charge transport in organic semiconductors .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to potential boronate ester decomposition releasing boric acid vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal exposure (H312/H332 hazard codes) .

- Waste disposal : Neutralize residual compound with aqueous NaOH (pH > 10) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.